REACTION_CXSMILES
|
[F-].[K+].CN1CCCC1.[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]2[N:16]([S:20]([C:23]3[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[CH:17]=[C:18](I)[C:11]=12.C[Si](C)(C)[C:32]([F:35])([F:34])[F:33]>[Cu]I.C(OC)(C)(C)C.CN(C=O)C>[Cl:9][C:10]1[CH:15]=[CH:14][N:13]=[C:12]2[N:16]([S:20]([C:23]3[CH:28]=[CH:27][C:26]([CH3:29])=[CH:25][CH:24]=3)(=[O:22])=[O:21])[CH:17]=[C:18]([C:32]([F:35])([F:34])[F:33])[C:11]=12 |f:0.1|
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1
|
Name
|
copper(1) iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=C1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C
|
Name
|
|
Quantity
|
62.1 g
|
Type
|
reactant
|
Smiles
|
C[Si](C(F)(F)F)(C)C
|
Name
|
copper(I) iodide
|
Quantity
|
75.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Type
|
CUSTOM
|
Details
|
with shaking
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added a little at a time
|
Type
|
STIRRING
|
Details
|
with stirring at 20° C., whereupon a light-gray suspension
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at 20° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the organic phase is decanted
|
Type
|
ADDITION
|
Details
|
the residue is once more dispersed in 1000 ml of methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases are washed three times with in each case 2000 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of the volatile components under water pump vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)N(C=C2C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |